3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry. This particular compound features a fluorine atom attached to the benzene ring and a pyridin-2-ylmethyl group attached to the sulfonamide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the amidation reaction. The general synthetic route includes the reaction of 3-fluorobenzenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved depend on the specific enzyme and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a pyridin-2-ylmethyl group.
3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but with the pyridinyl group attached at a different position.
N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the fluorine atom on the benzene ring.
Uniqueness
3-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the pyridin-2-ylmethyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The fluorine atom enhances the compound’s stability and reactivity, while the pyridin-2-ylmethyl group contributes to its biological activity.
Properties
CAS No. |
670272-65-8 |
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Molecular Formula |
C12H11FN2O2S |
Molecular Weight |
266.29g/mol |
IUPAC Name |
3-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-9-11-5-1-2-7-14-11/h1-8,15H,9H2 |
InChI Key |
KYMCKHJBZBJBAU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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